molecular formula C10H18OSi B13488859 3-(Trimethylsilyl)spiro[3.3]heptan-1-one

3-(Trimethylsilyl)spiro[3.3]heptan-1-one

Cat. No.: B13488859
M. Wt: 182.33 g/mol
InChI Key: XKPHXHWPWWNFHO-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)spiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure. The compound features a spiro[3.3]heptane core with a trimethylsilyl group attached to the third carbon and a ketone functional group at the first carbon. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)spiro[3One common method is the strain-relocating cyclization reaction, which efficiently constructs the spiro[3.3]heptane framework . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for 3-(Trimethylsilyl)spiro[3.3]heptan-1-one are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory synthetic routes. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or other reduced products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Trimethylsilyl)spiro[3.3]heptan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.

    Biology: The compound is used in the development of bioactive molecules and studying biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptan-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    Spiro[3.3]heptane: A saturated hydrocarbon with no functional groups, making it less reactive.

    Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different core structures, exhibiting varied reactivity and applications.

Uniqueness

3-(Trimethylsilyl)spiro[3.3]heptan-1-one is unique due to its combination of a spirocyclic core and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H18OSi

Molecular Weight

182.33 g/mol

IUPAC Name

1-trimethylsilylspiro[3.3]heptan-3-one

InChI

InChI=1S/C10H18OSi/c1-12(2,3)9-7-8(11)10(9)5-4-6-10/h9H,4-7H2,1-3H3

InChI Key

XKPHXHWPWWNFHO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CC(=O)C12CCC2

Origin of Product

United States

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